N-Phenylglycine Isopentyl Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-methylbutyl 2-anilinoacetate |
InChI |
InChI=1S/C13H19NO2/c1-11(2)8-9-16-13(15)10-14-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
InChI Key |
YCSWUDGPDNJADE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CNC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthesis Routes for N-Phenylglycine Isopentyl Ester
Traditional methods for synthesizing this compound primarily rely on the principles of Fischer esterification, a cornerstone reaction in organic synthesis.
Catalytic Approaches in Ester Synthesis
The esterification of N-Phenylglycine is not spontaneous and requires a catalyst to proceed at a practical rate. Strong mineral acids are the conventional catalysts for this process. Concentrated sulfuric acid is frequently employed due to its dual role as a catalyst and a dehydrating agent, effectively sequestering the water produced during the reaction. yakhak.org Other strong acids, such as hydrochloric acid, can also be used. The catalytic cycle begins with the protonation of the carbonyl oxygen of N-Phenylglycine by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of isopentanol. A series of proton transfer steps follows, culminating in the elimination of a water molecule and the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product.
| Parameter | Description |
| Reactants | N-Phenylglycine, Isopentanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Solvent | Often an excess of Isopentanol or a non-reactive solvent like toluene |
| Temperature | Typically reflux temperature of the solvent |
| Key Feature | Reversible reaction; requires removal of water to maximize yield |
Advanced Synthetic Strategies
Reflecting broader trends in chemical manufacturing, the synthesis of N-Phenylglycine esters is increasingly being explored through the lens of advanced, more sustainable methodologies.
Green Chemistry Approaches in N-Phenylglycine Ester Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves using less hazardous solvents, reducing waste, and improving energy efficiency. thepharmajournal.com One approach is the replacement of volatile organic solvents with greener alternatives. thepharmajournal.com For the synthesis of the parent N-substituted glycine (B1666218), water has been successfully used as a solvent, representing a significant improvement in the environmental profile of the reaction. acs.org Another green strategy avoids the use of hazardous reagents. For instance, an environmentally friendly route for preparing N-substituted glycine esters has been developed by reacting an amine with a glyoxylic acid ester half-acetal, which circumvents the need for hazardous materials like monochloroacetic acid or cyanides. google.com
Chemoenzymatic and Biocatalytic Synthesis Routes
Chemoenzymatic and biocatalytic methods employ enzymes as catalysts, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis. frontiersin.orgmdpi.com These biological catalysts can lead to products with high purity and, in the case of chiral molecules, high enantiomeric excess.
Lipases are a class of enzymes that are particularly effective at catalyzing the formation of ester bonds in non-aqueous environments. nih.govnsf.gov They are widely used for both esterification and transesterification reactions. researchgate.net
In lipase-mediated esterification , N-Phenylglycine and isopentanol are reacted in the presence of a lipase, often in an organic solvent to minimize the hydrolysis of the product ester. Immobilized lipases, such as Novozym 435 (derived from Candida antarctica B), are frequently used as they offer enhanced stability and can be easily recovered and reused, aligning with green chemistry principles. researchgate.netfrontiersin.org This enzymatic approach operates under mild temperature and pH conditions, reducing energy consumption and the formation of byproducts. frontiersin.org
Lipase-mediated transesterification offers an alternative route. In this process, a simple alkyl ester of N-Phenylglycine (e.g., the methyl or ethyl ester) is reacted with isopentanol in the presence of a lipase. The enzyme facilitates the exchange of the alcohol moiety, converting the starting ester into this compound. This method can be advantageous when the direct esterification is slow or gives low yields. The choice of solvent can significantly impact reaction efficiency, with non-polar solvents generally being preferred.
| Parameter | Description |
| Biocatalyst | Lipases (e.g., Novozym 435 from Candida antarctica B, Rhizomucor miehei lipase) nsf.govfrontiersin.org |
| Reaction Type | Esterification or Transesterification |
| Substrates | Esterification: N-Phenylglycine + Isopentanol; Transesterification: N-Phenylglycine Alkyl Ester + Isopentanol |
| Solvent | Organic solvents (e.g., hexane, toluene) or solvent-free systems frontiersin.org |
| Temperature | Mild conditions, typically 30-60°C |
| Advantages | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, reduced byproducts, reusable catalyst (if immobilized) |
Asymmetric Synthesis and Chiral Resolution Techniques.google.comfrontiersin.org
As N-phenylglycine contains a chiral center at the alpha-carbon, its esters can exist as a pair of enantiomers. The production of enantiomerically pure this compound is crucial, particularly for pharmaceutical applications where stereochemistry dictates biological activity. This is achieved through either direct asymmetric synthesis or the resolution of a racemic mixture.
Enantioselective esterification involves the preferential conversion of one enantiomer of racemic N-phenylglycine into the corresponding ester. This kinetic resolution is often catalyzed by enzymes, particularly lipases, which exhibit inherent stereoselectivity. In a typical kinetic resolution, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, enantiopure acid from the newly formed, enantiopure ester. For example, lipase-catalyzed ammonolysis of d,l-phenylglycine methyl ester has been shown to produce d-phenylglycine amide with high enantiomeric excess (ee), leaving the unreacted l-ester. researchgate.net A similar principle applies to esterification, where a lipase could selectively catalyze the reaction of D-N-phenylglycine with isopentyl alcohol, leaving L-N-phenylglycine largely unreacted.
A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for a theoretical yield of 100% for the desired enantiomerically pure ester, overcoming the 50% yield limitation of standard kinetic resolution. researchgate.net
A classical and widely used method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic N-phenylglycine with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. libretexts.org For the resolution of racemic N-phenylglycine (an amino acid), a chiral acid like (+)-tartaric acid or (1S)-(+)-camphor-10-sulfonic acid is commonly used. rsc.orgkesselssa.comgoogle.com
The reaction produces a pair of diastereomeric salts (e.g., D-N-phenylglycine·(+)-tartaric acid and L-N-phenylglycine·(+)-tartaric acid). google.com Because diastereomers have different physical properties, they can be separated by fractional crystallization. rsc.orgrsc.org The less soluble diastereomeric salt crystallizes out of the solution first, allowing for its isolation by filtration. rsc.org After separation, the desired enantiomer of N-phenylglycine is recovered by treating the salt with a base to neutralize the resolving agent. The now enantiomerically pure N-phenylglycine can then be esterified with isopentyl alcohol to yield the target enantiopure this compound.
Table 2: Chiral Resolving Agents for N-Phenylglycine
| Resolving Agent | Principle | Outcome |
|---|---|---|
| (+)-Tartaric Acid | Forms diastereomeric salts with D- and L-phenylglycine. google.com | Allows for selective crystallization and separation of the D- or L-enantiomer. |
| (1S)-(+)-Camphor-10-sulfonic acid | Forms diastereomeric salts with different solubilities. rsc.orgkesselssa.com | High-efficiency resolution, yielding crystalline D-PG·(+)-CS salt with high optical purity. rsc.org |
| Chiral Bases (e.g., Brucine) | Used to resolve racemic N-acyl derivatives of phenylglycine. | Forms diastereomeric salts that can be separated by crystallization. |
Derivatization and Functionalization Reactions
Hydrolysis and Transesterification Pathways.unamur.be
Hydrolysis: this compound can be hydrolyzed back to N-phenylglycine and isopentyl alcohol. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. ksu.edu.sa The process is reversible and typically requires heating in an aqueous acid solution, such as hydrochloric acid. google.com Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and isopentyl alcohol.
Transesterification: This reaction involves the exchange of the isopentyl alcohol moiety of the ester with another alcohol. Transesterification can be catalyzed by acids, bases, or specific metal catalysts, such as zinc or iron complexes. jst.go.jpgoogle.com The reaction proceeds under nearly neutral conditions when using metal catalysts, allowing for high functional group compatibility. jst.go.jp For example, reacting this compound with methanol in the presence of a suitable catalyst would lead to the formation of N-phenylglycine methyl ester and isopentyl alcohol. This process is driven by equilibrium, and using a large excess of the new alcohol or removing the displaced alcohol can shift the equilibrium toward the desired product.
Nucleophilic Reactivity of the Carbonyl Center.unamur.be
The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it a target for a wide range of nucleophiles. The reaction is a nucleophilic acyl substitution, where the initial addition of the nucleophile to the carbonyl carbon forms a tetrahedral intermediate. ksu.edu.salibretexts.org This intermediate then collapses, expelling the isopentoxide (-OCH₂CH₂CH(CH₃)₂) leaving group.
The reactivity of the carbonyl center is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones and esters toward nucleophilic attack. youtube.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, react readily with the ester to form a new carbon-carbon bond. ksu.edu.sa The initial reaction produces a ketone, which is typically more reactive than the starting ester and quickly reacts with a second equivalent of the nucleophile to yield a tertiary alcohol after acidic workup. Weaker nucleophiles, such as amines, can react with the ester to form amides, a transformation that often requires heating.
Formation of Complex Heterocyclic Systems
This compound serves as a precursor for the synthesis of various heterocyclic structures, which are of significant interest in medicinal and materials chemistry. Key transformations include cyclization to form mesoionic compounds and participation in cycloaddition reactions.
Sydnones are a class of mesoionic aromatic compounds that are valuable as synthetic intermediates. The formation of a 3-phenylsydnone core from an N-phenylglycine derivative is a well-established synthetic route. orgsyn.org This transformation involves a two-step process starting from the N-phenylglycine backbone.
The general synthesis proceeds as follows:
Nitrosation: The secondary amine of the N-phenylglycine derivative is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form N-nitroso-N-phenylglycine. orgsyn.org In the case of the isopentyl ester, this would yield N-nitroso-N-phenylglycine isopentyl ester.
Cyclodehydration: The resulting N-nitroso compound is then subjected to dehydration using a strong dehydrating agent, such as acetic anhydride. This step facilitates an intramolecular cyclization to form the 1,2,3-oxadiazole-5-one ring, yielding the 3-phenylsydnone structure. orgsyn.org
This process provides a direct pathway to functionalized sydnones where the ester group can be retained or subsequently modified. These mesoionic compounds are noted for their unique electronic structure and reactivity. orgsyn.org
Table 1: Key Steps in the Synthesis of 3-Phenylsydnone from N-Phenylglycine Derivatives
| Step | Reaction Type | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | N-Nitrosation | Sodium nitrite (NaNO₂), Acid (e.g., HCl) | N-Nitroso-N-phenylglycine derivative | orgsyn.org |
| 2 | Cyclodehydration | Acetic anhydride ((CH₃CO)₂O) | 3-Phenylsydnone derivative | orgsyn.org |
The sydnone ring system derived from this compound can act as a 1,3-dipole in cycloaddition reactions. orgsyn.org This reactivity is a cornerstone of sydnone chemistry, providing access to a wide array of five-membered heterocyclic compounds. wikipedia.org Specifically, 1,3-dipolar cycloadditions are concerted, pericyclic reactions between a 1,3-dipole (the sydnone) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.orgfrontiersin.org
When 3-phenylsydnone engages with dipolarophiles, it typically leads to the formation of pyrazole derivatives with the extrusion of carbon dioxide. orgsyn.org This reaction is a powerful tool for constructing complex molecular scaffolds from relatively simple precursors. The reaction is stereospecific, meaning the stereochemistry of the dipolarophile is maintained in the product. frontiersin.org
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions of 3-Phenylsydnone
| 1,3-Dipole | Dipolarophile Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| 3-Phenylsydnone | Alkenes | Pyrazoline (after CO₂ extrusion and rearrangement) | orgsyn.org |
| 3-Phenylsydnone | Alkynes | Pyrazole (after CO₂ extrusion) | orgsyn.orgwikipedia.org |
| 3-Phenylsydnone | Quinones | Fused Pyrazole Systems | orgsyn.org |
While direct insertion reactions into the this compound backbone are not extensively detailed, related metal-catalyzed C-H functionalization processes on phenylglycine derivatives provide insight into potential transformations. Palladium-catalyzed reactions, for example, can achieve functionalization at the ortho-position of the phenyl ring. mdpi.com
These reactions proceed via the formation of an orthopalladated dimeric intermediate. mdpi.com This intermediate is formed through a C-H activation step, where the palladium catalyst coordinates to the molecule and facilitates the cleavage of a C-H bond on the phenyl ring. Once this organometallic intermediate is formed, it can react with various reagents to introduce new functional groups, such as halogens or alkoxy groups, onto the aromatic ring. mdpi.com Although not a classical "insertion," this C-H activation mechanism represents a powerful strategy for the selective modification of the N-phenylglycine scaffold.
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
Mechanistic Investigations of Esterification and Hydrolysis
Esterification: The synthesis of this compound from N-phenylglycine and isopentyl alcohol is typically achieved through Fischer-Speier esterification. mdpi.com This is an acid-catalyzed equilibrium reaction. The mechanism involves several reversible steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: The alcohol (isopentyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. mdpi.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Hydrolysis: The hydrolysis of this compound is the reverse of esterification and can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification, driven by the presence of excess water. masterorganicchemistry.comgoogle.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the isopentoxide alkoxide as the leaving group. A final acid-base reaction between the carboxylic acid and the alkoxide yields the carboxylate salt and isopentyl alcohol.
Understanding Catalytic Cycles (e.g., Acid-Catalyzed, Metal-Catalyzed, Enzymatic)
The synthesis and modification of this compound can be achieved through various catalytic cycles, each with distinct mechanisms and advantages.
Acid-Catalyzed Cycles: In Fischer esterification, the Brønsted acid catalyst (e.g., H₂SO₄) initiates the reaction by protonating the carboxylic acid. After the ester is formed, a proton is released, regenerating the catalyst which can then participate in another reaction cycle. mdpi.commasterorganicchemistry.com The efficiency of the cycle is dependent on factors like temperature and the removal of water to shift the equilibrium towards the product.
Metal-Catalyzed Cycles: In reactions such as palladium-catalyzed C-H functionalization, the metal center undergoes a series of transformations. mdpi.com A typical cycle might involve:
Coordination of the substrate to the metal center.
C-H activation to form a cyclometalated intermediate.
Reaction with a coupling partner (e.g., oxidative addition).
Reductive elimination to form the final product and regenerate the active catalyst. Iridium-catalyzed N-allylation of glycine derivatives provides another example, where the catalyst activates the allyl source and facilitates the nucleophilic attack by the amine. researchgate.net
Enzymatic Cycles: Enzymes like lipases or proteases can catalyze both the formation and hydrolysis of esters with high specificity. researchgate.net The catalytic cycle of an enzyme such as penicillin G acylase, which can acylate phenylglycine esters, typically involves the formation of an acyl-enzyme intermediate. researchgate.net
The substrate (e.g., N-phenylglycine) binds to the active site of the enzyme.
A nucleophilic residue in the active site (e.g., serine) attacks the carbonyl carbon, forming a covalent tetrahedral intermediate and releasing the alcohol portion of an ester or forming an activated acyl-enzyme.
In synthesis, a nucleophile (isopentyl alcohol) attacks the acyl-enzyme intermediate, forming the new ester and regenerating the free enzyme.
In hydrolysis, a water molecule attacks the acyl-enzyme intermediate, cleaving the bond and regenerating the enzyme. researchgate.net
Table 3: Comparison of Catalytic Cycles in N-Phenylglycine Ester Chemistry
| Catalyst Type | Key Mechanistic Feature | Typical Reaction | Advantages | Reference |
|---|---|---|---|---|
| Acid (Brønsted) | Protonation of carbonyl group | Fischer Esterification | Simple, inexpensive reagents | mdpi.commasterorganicchemistry.com |
| Metal (e.g., Pd, Ir) | Formation of organometallic intermediates (C-H activation) | C-H Functionalization, Allylation | High selectivity, novel bond formations | mdpi.comresearchgate.net |
| Enzyme (e.g., Lipase) | Formation of acyl-enzyme intermediate | Enantioselective esterification/hydrolysis | High stereoselectivity, mild conditions | researchgate.netresearchgate.net |
Studies of Intermediate Formation and Rearrangement Pathways.
The synthesis of N-phenylglycine esters can proceed through various pathways, each involving distinct intermediates and potential molecular rearrangements. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the formation of its core structure, N-phenylglycine, and its subsequent esterification can be understood through analogous and well-documented synthetic methodologies. These methods highlight the formation of key intermediates and, in some cases, intricate rearrangement pathways.
One of the notable pathways for the synthesis of N-aryl glycines involves the formation of a cyclic intermediate, which then undergoes a rearrangement to yield the final product. A significant example is the synthesis from 2-chloro-N-aryl acetamides, which proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.govresearchgate.net This method provides a clear example of intermediate formation and subsequent rearrangement.
The proposed mechanism for this reaction begins with the intermolecular cyclization of two molecules of a 2-chloro-N-aryl acetamide in the presence of a base. This dimerization forms the 1,4-diarylpiperazine-2,5-dione intermediate. This cyclic diamide is then subjected to cleavage, typically by alkaline hydrolysis, which opens the ring to afford the corresponding N-aryl glycine. nih.govresearchgate.net
The reaction conditions for the formation and subsequent rearrangement of the 1,4-diarylpiperazine-2,5-dione intermediate have been a subject of study to optimize the yield of the final N-aryl glycine product. The choice of base and solvent plays a crucial role in the efficiency of both the initial cyclization and the subsequent ring-opening.
Table 1: Screening of Various Bases for the Synthesis of N-Phenylglycine from 2-Chloro-N-phenyl Acetamide researchgate.net
| Entry | Base | Time (h) | Yield of NPG (%) |
| 1 | TEA/DIPEA | 24 | 18 |
| 2 | NaOAc | 24 | Trace |
| 3 | NaH | 9 | 75 |
| 4 | NaOH/KOH | 0.5 | 84 |
| 5 | K₂CO₃ | 11 | 82 |
| 6 | NaOMe | 12 | 25 |
| Reaction Conditions: 2-Chloro-N-phenyl acetamide (1.0 mmol), base (1.1 mmol), CuCl₂·2H₂O (1.1 mmol), in refluxing acetonitrile (B52724), followed by addition of ethanolic KOH. |
The data indicates that strong inorganic bases like NaOH/KOH are highly effective in promoting the formation of N-phenylglycine from the presumed piperazine-2,5-dione intermediate, leading to high yields in a short reaction time. researchgate.net
Another important pathway for the synthesis of the N-phenylglycine core involves the formation of an imine intermediate. In this method, a substituted aniline (B41778) is condensed with glyoxylic acid to form an imine. This intermediate is then reduced, typically via catalytic hydrogenation, to yield the N-substituted phenyl glycine. googleapis.com This pathway does not involve a rearrangement in the classical sense but is defined by the formation and subsequent transformation of the imine intermediate.
Once N-phenylglycine is synthesized, its conversion to this compound is typically achieved through esterification. The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol (isopentyl alcohol in this case). This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. thermofisher.com While this is a direct conversion without major skeletal rearrangement, the process is characterized by the formation of the tetrahedral intermediate.
Furthermore, transesterification presents another potential route to this compound. In this process, another ester of N-phenylglycine (e.g., the methyl or ethyl ester) is reacted with isopentyl alcohol in the presence of an acid or base catalyst. This reaction proceeds through a tetrahedral intermediate similar to that in Fischer esterification, resulting in the exchange of the alkyl group of the ester. yakhak.org
Table 2: Synthesis of N-Aryl Glycines via 1,4-Diarylpiperazine-2,5-dione Intermediate nih.gov
| Entry | Aryl Group | Product | Yield (%) |
| 1 | Phenyl | N-Phenylglycine | 84 |
| 2 | 4-Methylphenyl | N-(4-Methylphenyl)glycine | 89 |
| 3 | 4-Methoxyphenyl | N-(4-Methoxyphenyl)glycine | 92 |
| 4 | 4-Chlorophenyl | N-(4-Chlorophenyl)glycine | 81 |
| 5 | 4-Bromophenyl | N-(4-Bromophenyl)glycine | 83 |
| 6 | 3-Chlorophenyl | N-(3-Chlorophenyl)glycine | 78 |
| Reaction Conditions: Corresponding 2-chloro-N-aryl acetamide, CuCl₂·2H₂O, KOH, in refluxing acetonitrile followed by ethanolic KOH. |
These findings from related N-aryl glycine syntheses provide a solid foundation for understanding the likely intermediates and potential rearrangement pathways involved in the synthesis of this compound. The formation of a cyclic 1,4-diphenylpiperazine-2,5-dione represents a key rearrangement pathway for the synthesis of the N-phenylglycine backbone, while the subsequent esterification to the isopentyl ester proceeds through well-established tetrahedral intermediates.
Advanced Analytical and Structural Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopy is a cornerstone in the study of N-Phenylglycine Isopentyl Ester, offering non-destructive and highly informative data regarding its molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and for probing reaction mechanisms involving this compound. nih.gov While specific spectral data for the isopentyl ester is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on data from closely related analogs such as N-phenylglycine, its ethyl and methyl esters, and other isopentyl esters. hmdb.caspectrabase.comacs.orgchemicalbook.comyoutube.comchemicalbook.com
In ¹H NMR, the spectrum would exhibit characteristic signals for the protons of the phenyl group, the N-H proton, the α-protons of the glycine (B1666218) moiety, and the distinct protons of the isopentyl group. The chemical shifts (δ) of these protons provide detailed information about their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.2-7.4 ppm), while the aliphatic protons of the isopentyl chain would be found in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen would be expected around δ 4.1-4.2 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H |
| N-H | Variable | Singlet/Broad | 1H |
| Glycine α-CH₂ | ~3.6 | Singlet/Doublet | 2H |
| Ester -OCH₂- | ~4.1 | Triplet | 2H |
| Isopentyl -CH₂- | ~1.7 | Multiplet | 2H |
| Isopentyl -CH- | ~1.5 | Multiplet | 1H |
| Isopentyl -CH₃ | ~0.9 | Doublet | 6H |
Note: This is a predicted table based on analogous compounds. Actual values may vary.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. ucdavis.eduresearchgate.net The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent features in the FT-IR spectrum of this compound would be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically appearing around 1735 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of a secondary amine (N-H) group would give rise to a moderate absorption band in the region of 3300-3500 cm⁻¹. acs.org The C-O stretching vibrations of the ester group would be visible as two strong bands between 1000 and 1300 cm⁻¹. spectroscopyonline.com Additionally, the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopentyl group would be observed just below 3000 cm⁻¹. libretexts.org
FT-IR is particularly useful for monitoring the synthesis of this compound, for example, by observing the disappearance of the broad O-H stretch of the carboxylic acid starting material and the appearance of the characteristic ester C=O and C-O bands. nih.gov
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Ester C-O | C-O Stretch | 1000 - 1300 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
Note: This is a generalized table based on characteristic functional group frequencies.
Mass Spectrometry in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govnih.govwaters.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the N-phenylglycinyl moiety and the isopentyl group. The loss of the isopentoxy group or the entire ester side chain are also plausible fragmentation routes.
Mass spectrometry is extensively used for online reaction monitoring in both batch and continuous flow synthesis. nih.gov By coupling a mass spectrometer to the reaction vessel, it is possible to track the consumption of reactants and the formation of the desired product in real-time, allowing for precise control over reaction conditions and optimization of yield. waters.com It is also invaluable for identifying byproducts and impurities. nih.gov
Electronic Spectroscopy (UV-Vis, Circular Dichroism, Fluorescence) for Interaction Studies
Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) absorption, Circular Dichroism (CD), and fluorescence spectroscopy, are employed to study the electronic structure of this compound and its interactions with other molecules, particularly biomacromolecules. acs.orgnih.gov
The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region due to π-π* transitions within the phenyl ring. researchgate.net Changes in the position and intensity of these absorption bands upon interaction with other species can provide information about the nature and strength of the interaction. nih.gov
For chiral derivatives of N-phenylglycine, Circular Dichroism (CD) spectroscopy is a valuable tool for studying their conformational changes. acs.orgacs.org CD measures the differential absorption of left and right-circularly polarized light, which is highly sensitive to the three-dimensional structure of chiral molecules. nih.gov Interactions with other molecules can induce changes in the CD spectrum, revealing details about the binding event and any associated conformational adjustments. acs.org While this compound itself is achiral, studies on its chiral derivatives can provide significant insights into their stereospecific interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a crystalline compound. nih.gov Although a crystal structure for this compound is not publicly available, the principles of this technique and the type of information it can provide are well-established from studies on related molecules like phenylglycine hydrazide. acs.orgnih.govnih.gov
Crystal Conformation Analysis
The analysis would also reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the ester carbonyl oxygen, as well as π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions play a crucial role in determining the packing of the molecules in the crystal and can influence the compound's physical properties. rsc.org
Supramolecular Interactions (e.g., CH/π Hydrogen Bonding)
The molecular architecture and crystal packing of this compound are significantly influenced by a network of non-covalent interactions. While specific crystallographic data for this exact ester is not extensively published, detailed studies on closely related N-acylglycine alkyl esters and phenylglycine itself provide a strong basis for understanding its supramolecular chemistry. nih.govnih.gov These interactions are crucial in dictating the compound's solid-state structure and physical properties.
Key interactions stabilizing the crystal lattice of analogous compounds include conventional hydrogen bonds, as well as weaker CH/π and CH···O hydrogen bonds. nih.gov In studies of N-acylglycine alkyl esters, the primary stabilizing force is the intermolecular hydrogen bond between the amide N-H group and the carbonyl oxygen (N-H···O=C) of an adjacent molecule. nih.gov This interaction is a common and dominant feature in the packing of amides and related structures.
Furthermore, research on the conformational landscape of the parent molecule, phenylglycine, has identified the presence of intramolecular hydrogen bonds. nih.gov These include an N-H···π interaction between the amine proton and the electron-rich π-system of the phenyl ring. nih.gov This type of interaction likely plays a role in defining the preferred conformation of this compound in both isolated and condensed phases.
Table 1: Potential Supramolecular Interactions in this compound
| Interaction Type | Donor Group | Acceptor Group | Significance | Reference |
| Intermolecular H-Bond | Amide (N-H) | Amide Carbonyl (C=O) | Primary driver of crystal packing and chain formation. | nih.gov |
| Intramolecular H-Bond | Amine (N-H) | Phenyl Ring (π-system) | Influences molecular conformation. | nih.gov |
| CH···O H-Bond | Methylene (CH₂) adjacent to Ester | Amide Carbonyl (C=O) | Contributes to the stability of the crystal lattice. | nih.gov |
| CH···O H-Bond | Glycine Methylene (CH₂) | Ester Carbonyl (C=O) | Further stabilizes the packing of adjacent molecules. | nih.gov |
Chromatographic Methods in Reaction Monitoring and Purity Assessment
Chromatographic techniques are indispensable tools for the analytical oversight of this compound, from its synthesis through to final product verification. yakhak.orgresearchgate.net Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed to monitor the progress of the esterification reaction and to assess the purity of the isolated product. yakhak.orgresearchgate.net
Reaction Monitoring: The synthesis of this compound, typically achieved through methods like the direct esterification of N-phenylglycine with isopentyl alcohol or via intermediates, requires careful monitoring to optimize reaction times and yields. yakhak.orggoogle.com TLC offers a rapid, qualitative method for tracking the conversion of reactants into the desired ester. By spotting aliquots of the reaction mixture onto a TLC plate over time, the disappearance of the starting materials (e.g., N-phenylglycine) and the appearance of the product spot, distinguished by its different retention factor (Rf), can be visualized. HPLC provides a more quantitative approach, allowing for the precise measurement of reactant consumption and product formation throughout the reaction. researchgate.net For instance, in the synthesis of related N-aryl phenylglycine O-alkyl esters, reactions are monitored to ensure the complete conversion of intermediates. yakhak.org
Purity Assessment: Following synthesis and purification, assessing the final purity of this compound is critical. bioorganics.biz HPLC is the predominant method for this purpose due to its high resolution and sensitivity. researchgate.net A common approach involves using a reversed-phase (RP) column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov
For compounds like this compound that possess a chiral center, chiral chromatography is necessary to separate and quantify the enantiomers. Specialized chiral stationary phases (CSPs) are used for this purpose. nih.gov Studies on the separation of phenylglycine and its derivatives have employed various CSPs, including those based on teicoplanin or (R)-N-(3,5-dinitrobenzoyl)-phenylglycine. researchgate.netnih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a more polar alcohol such as isopropanol, is crucial for achieving optimal enantiomeric separation. researchgate.net UV detection is typically used, as the phenyl group provides a strong chromophore. researchgate.net The resulting chromatogram provides detailed information on the percentage purity of the target compound and detects the presence of any residual starting materials, by-products, or enantiomeric impurities.
Table 2: Exemplary Chromatographic Conditions for Analysis of Related Amino Acid Esters
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| HPLC | (R)-N-(3,5-dinitrobenzoyl) phenylglycine | 5% (v/v) 1-propanol (B7761284) + 95% (v/v) n-hexane | UV (254 nm) | Enantiomeric separation of amino acid esters | researchgate.net |
| HPLC | C18 (Reversed-Phase) | Aqueous-organic (e.g., water/methanol or water/ethanol) | UV | Analysis of underivatized phenylglycine enantiomers | nih.gov |
| GC | Not specified | Not specified | Not specified | Quantification of amino acids (as derivatives) | researchgate.net |
| HPLC | ODS coated with Chiral Crown Ether | Perchloric acid solution | Not specified | Enantioseparation of α-phenylglycine | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of N-Phenylglycine Isopentyl Ester. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of N-phenylglycine, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. niscpr.res.in The optimization process minimizes the total electronic energy of the molecule, thereby identifying its ground-state conformation.
Detailed DFT studies on related amino acid derivatives have shown that the planarity of the phenyl ring and the geometry of the ester group are critical features. nih.gov For this compound, the geometry would be influenced by the steric and electronic interactions between the phenyl ring, the secondary amine, and the isopentyl ester group. The resulting optimized geometry is crucial for subsequent electronic structure and reactivity analyses.
Table 1: Representative Optimized Geometrical Parameters for a Related N-Aryl Amino Acid Ester Derivative (Calculated)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-N (phenyl-amine) | ~1.39 |
| N-C (amine-carbonyl) | ~1.45 |
| C=O (carbonyl) | ~1.22 |
| C-O (ester) | ~1.34 |
| C-N-C (angle) | ~120° |
| O=C-O (angle) | ~124° |
Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For N-aryl amino acid derivatives, the HOMO is typically localized on the electron-rich phenylamine moiety, while the LUMO is often distributed over the carbonyl group of the ester. researchgate.net This distribution suggests that the initial sites for electrophilic and nucleophilic attack can be predicted from the FMO analysis.
Table 2: Frontier Molecular Orbital Energies for a Representative N-Phenylglycine Derivative (Calculated)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -1.1 |
| HOMO-LUMO Gap (ΔE) | 5.1 |
Note: These values are representative for a similar N-aryl amino acid derivative and are obtained from DFT calculations.
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior. rasayanjournal.co.in
Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with high hardness are generally less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ²/2η.
Studies on similar molecules show that the introduction of different substituents can significantly alter these descriptors, thereby tuning the reactivity of the molecule. researchgate.net
Table 3: Calculated Quantum Chemical Descriptors for a Representative N-Phenylglycine Derivative
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | 3.65 eV |
| Chemical Hardness (η) | 2.55 eV |
| Chemical Softness (S) | 0.39 eV⁻¹ |
| Electrophilicity Index (ω) | 2.61 eV |
| Dipole Moment (μ) | ~2.5 D |
Note: These values are illustrative and based on DFT calculations for similar N-aryl amino acid structures.
Molecular Modeling for Mechanistic Insight
Molecular modeling techniques are employed to simulate chemical reactions and provide a detailed understanding of the underlying mechanisms. These studies are crucial for predicting reaction pathways, identifying key intermediates, and understanding the energetics of chemical transformations involving this compound.
The potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. researchgate.net By mapping the PES for a specific reaction, chemists can identify the most favorable reaction pathway, which corresponds to the path of minimum energy. Key points on the PES include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states. researchgate.net
Transition state analysis involves locating the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides critical insights into the bond-making and bond-breaking processes that occur during the reaction. nih.gov For reactions involving N-aryl amino acid esters, such as hydrolysis or amidation, computational methods can be used to model the transition states and determine the activation energy of the reaction.
Computational chemistry allows for the calculation of the kinetic and thermodynamic parameters of a reaction. By analyzing the transition state, the activation energy (Ea) can be determined, which is directly related to the reaction rate constant via the Arrhenius equation. Theoretical studies on the pyrolysis of related amino acid esters have demonstrated the ability to predict reaction rates and mechanisms. researchgate.net
Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a ligand, such as this compound, and a biomolecular target, typically a protein or nucleic acid.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, predictions can be made based on its structural characteristics and studies of similar molecules. The ester's aromatic ring and amino acid-like scaffold suggest it could interact with various enzymes where substrates with similar features bind.
Computational models would typically predict the binding affinity, measured as the Gibbs free energy of binding (ΔG), and identify key interactions such as hydrogen bonds and hydrophobic contacts. For instance, in silico prediction of drug-binding strengths to Human Serum Albumin (HSA) is a well-established area of research, with models available to estimate binding affinities for drug-like molecules. nih.gov The binding of this compound to proteins like HSA would likely involve hydrophobic interactions with the phenyl and isopentyl groups, and hydrogen bonding via the ester and amine functionalities. The binding energy for such interactions, as seen with similar small molecules, can be estimated. For example, the binding of aztreonam (B1666516) to HSA, maintained by non-covalent forces, was calculated to have a binding energy of -7.7 kcal/mol. nih.gov
Table 1: Predicted Ligand-Protein Interactions for this compound (Illustrative) No specific experimental data is available for this compound. The following table is illustrative of typical results from molecular docking studies.
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interaction Types |
|---|---|---|---|
| Human Serum Albumin (Site I) | -6.5 to -8.5 | Trp214, Tyr150, His242 | Hydrophobic, Hydrogen Bonds, π-π Stacking |
| Cyclooxygenase-2 (COX-2) | -7.0 to -9.0 | Arg513, Val523, Ser353 | Hydrogen Bonds, Hydrophobic |
The interaction of small molecules with DNA and Human Serum Albumin (HSA) is a critical aspect of understanding their potential biological activity and pharmacokinetic profiles. Computational modeling provides insights into these interactions at a molecular level.
DNA Interaction: this compound, with its planar phenyl group, has the potential to interact with DNA, primarily through intercalation between base pairs or binding within the minor groove. Molecular modeling studies on similar aromatic compounds have demonstrated that intercalation is a common binding mode. nih.gov These interactions are typically stabilized by van der Waals forces, hydrophobic interactions, and sometimes hydrogen bonds with the DNA backbone or base pairs. mdpi.com For example, studies on amino phosphine (B1218219) ester derivatives have shown that they can slide into the G-C rich regions of DNA. nih.gov
HSA Interaction: Human Serum Albumin is a major transport protein in the blood, and the binding of compounds to it affects their distribution and availability. nih.gov Computational studies on the interaction of small aromatic molecules with HSA have identified specific binding sites, most commonly Sudlow's sites I and II. nih.govnih.gov The binding of this compound to HSA would likely be a spontaneous process, driven by hydrophobic interactions and hydrogen bonding. acs.org The interaction could induce conformational changes in the protein, which can be predicted using circular dichroism analysis in conjunction with molecular docking. nih.govacs.org
Table 2: Predicted DNA and HSA Interaction Parameters for this compound (Illustrative) No specific experimental data is available for this compound. The following table illustrates typical parameters obtained from interaction modeling studies.
| Biomolecule | Predicted Binding Mode | Predicted Binding Constant (K_b, M⁻¹) | Key Stabilizing Forces |
|---|---|---|---|
| Calf Thymus DNA (CT-DNA) | Intercalation / Groove Binding | 10³ - 10⁵ | Hydrophobic, van der Waals, π-π Stacking |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the flexibility and dynamic behavior of molecules over time.
Conformational analysis of the parent molecule, phenylglycine, has revealed the presence of multiple stable conformers stabilized by intramolecular hydrogen bonds, such as N-H···O=C and O-H···N. nih.gov For this compound, similar intramolecular interactions involving the ester group would be expected to influence its conformational preferences. The rotational freedom around the various single bonds allows the molecule to adopt a range of conformations, and computational methods can identify the low-energy conformers that are most likely to be populated.
Molecular dynamics simulations can provide a more detailed picture of the dynamic behavior of this compound in different environments, such as in solution or when bound to a protein. MD simulations of related N-acyl-phenylglycine derivatives on chiral stationary phases have shown that solvent composition can significantly alter the preferred orientations and hydrogen bonding patterns of the molecule. nih.gov A similar study on this compound would likely reveal a flexible molecule whose conformational landscape is sensitive to its environment. For instance, MD simulations of HSA in complex with ligands have been used to confirm the stability of the binding and to observe minor structural changes in the protein upon ligand binding. nih.gov
Table 3: Predicted Conformational and Dynamic Properties of this compound (Illustrative) No specific experimental data is available for this compound. The following table is illustrative of data that would be generated from conformational analysis and molecular dynamics simulations.
| Property | Predicted Value/Observation | Computational Method |
|---|---|---|
| Number of Low-Energy Conformers | 2-4 within 5 kcal/mol of global minimum | Ab initio / DFT Calculations |
| Key Dihedral Angles (Cα-N, Cα-C') | Variable, defining distinct conformers | Conformational Search Algorithms |
| Root Mean Square Deviation (RMSD) in Water | 1.5 - 2.5 Å (for backbone atoms) | Molecular Dynamics Simulation |
Research Applications and Functional Exploration in Chemical Sciences
N-Phenylglycine Isopentyl Ester as a Versatile Synthetic Building Block
The fundamental structure of this compound makes it a valuable building block in organic synthesis, serving as a precursor for more complex molecules, an intermediate in the formation of heterocyclic systems, and a component in the creation of specialty chemicals.
N-Phenylglycine esters are recognized as valuable unnatural amino acid esters. yakhak.org Their synthesis is often achieved through a multi-step process starting from commercially available materials like phenylacetic acids. A typical synthetic route involves esterification, followed by bromination and subsequent C-N bond formation through the substitution of arylamines. yakhak.org
The resulting N-aryl phenylglycine O-alkyl esters, including the isopentyl variant, serve as versatile precursors. yakhak.org The ester moiety can undergo further reactions, such as transesterification, where the isopentyl group can be exchanged for another alcohol under specific conditions. yakhak.org This reactivity allows chemists to modify the molecule's properties and tailor it for subsequent synthetic steps. These esters are foundational materials for developing new synthetic methods for more complex unnatural amino acids. yakhak.org
The N-phenylglycine framework is a key structural element in the synthesis of a variety of heterocyclic compounds. Research has demonstrated that N-substituted phenylglycine derivatives can be converted into ester intermediates, which are then cyclized to form diverse and biologically relevant heterocyclic systems. researchgate.net
For instance, N-(Ñ-phenyl glycyl) saccharin (B28170) derivatives have been used as starting materials, converted to ester derivatives, and subsequently transformed into benzohydrazides. researchgate.net These intermediates are then used to construct a range of heterocyclic compounds. The process underscores the role of the ester as a crucial, modifiable intermediate that facilitates the formation of complex cyclic structures. researchgate.net This strategic use of ester intermediates is pivotal in medicinal chemistry and materials science, where heterocyclic compounds are of significant interest. researchgate.net
| Starting Material Class | Intermediate Class | Resulting Heterocyclic Systems |
| N-Substituted Phenylglycine Derivatives | N-Phenylglycine Ester Derivatives | Aza-β-lactams |
| N-Substituted Phenylglycine Derivatives | N-Phenylglycine Ester Derivatives | Cyclic Imides |
| N-Substituted Phenylglycine Derivatives | N-Phenylglycine Ester Derivatives | 1,3-Thiazoles |
| N-Substituted Phenylglycine Derivatives | N-Phenylglycine Ester Derivatives | 1,2,4-Triazoles |
Phenylglycine esters are valuable intermediates in the production of high-value specialty chemicals, particularly in the pharmaceutical industry. google.com D-phenylglycine, for example, is a critical component in the synthesis of semi-synthetic antibiotics such as certain penicillins and cephalosporins. google.com The synthesis and optical resolution of DL-phenylglycine are often carried out via its ester form, making compounds like this compound potential precursors in such processes. google.com
Furthermore, a structurally related compound, Camylofine, which is an isopentyl ester of a phenylglycine derivative, is used as an antispasmodic agent. drugfuture.com Camylofine's chemical name is α-[[2-(Diethylamino)ethyl]amino]benzeneacetic acid 3-methylbutyl ester, highlighting the presence of the same isopentyl ester group found in this compound. drugfuture.com This illustrates how the this compound scaffold can be incorporated into medicinally active molecules.
Exploration in Catalysis and Ligand Design
The functional groups present in this compound—specifically the secondary amine and the carbonyl oxygen of the ester—provide sites for potential coordination with metal ions, suggesting applications in catalysis and materials science.
The this compound molecule contains both a nitrogen atom (from the amine) and an oxygen atom (from the ester's carbonyl group) that possess lone pairs of electrons. These sites can act as Lewis bases, donating electron density to a metal center to form a coordination complex. This structure allows it to function as a potential bidentate ligand, where both the nitrogen and oxygen atoms bind to a single metal ion, forming a stable chelate ring.
While specific studies detailing the coordination complexes of this compound are not prevalent, the principles of coordination chemistry support this potential. Isocyanides, which are structurally related to the core of this molecule, are well-known ligands in transition metal chemistry, forming stable complexes with a variety of metals. wikipedia.org The ability of such organic molecules to act as ligands is fundamental to the design of new catalysts for organic reactions, where the metal center's activity is tuned by the electronic and steric properties of the surrounding ligands.
There is an investigative basis for using this compound in biocatalytic systems, particularly for processes requiring high selectivity. The synthesis of enantiomerically pure pharmaceuticals often relies on enzymatic resolutions, a form of biocatalysis. google.com Given that D-phenylglycine and its derivatives are important chiral building blocks for antibiotics, the stereoselective synthesis or resolution of their esters is of significant interest. google.com
Enzymes, such as lipases and proteases, are frequently used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus achieving separation. The investigation into biocatalytic systems could explore the use of such enzymes for the kinetic resolution of racemic this compound. This would provide an efficient and environmentally friendly route to obtaining the optically pure D- or L- forms of the compound, which could then be used as chiral precursors in the synthesis of specialty chemicals and pharmaceuticals.
Structure-Activity Relationship Studies of N-Phenylglycine Derivatives (In Vitro Focus)
The biological activity of N-phenylglycine derivatives can be finely tuned by altering their chemical structure. Such modifications are central to structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential and selectivity of these compounds.
Enzyme Activity Modulation and Inhibition Mechanisms
N-phenylglycine derivatives have been identified as potent modulators of various enzymes. For instance, certain derivatives have been synthesized and evaluated as inhibitors of the hepatitis C virus (HCV) non-structural protein 3 (NS3) protease, a crucial enzyme for viral replication. caymanchem.com The phenylglycine moiety in these inhibitors serves as a key structural element that fits into the enzyme's active site. caymanchem.com
Furthermore, N-phenylglycine derivatives have been extensively studied as antagonists of metabotropic glutamate (B1630785) receptors (mGluRs), which are G-protein coupled receptors that play a significant role in the central nervous system. nih.govnih.govnih.gov By blocking the activity of these receptors, these derivatives can modulate downstream signaling pathways, demonstrating their potential in treating neurological disorders. nih.govnih.gov The antagonist properties of these compounds are highly dependent on the nature and position of substituents on the phenyl ring. nih.gov
A series of N-(4-substituted phenyl)glycine derivatives has been designed and synthesized, showing notable anti-inflammatory activity. nih.gov These compounds were developed to mimic glycine (B1666218), thereby enhancing their biological and physicochemical properties. nih.gov
| Derivative Class | Target Enzyme/Receptor | Observed Effect |
| Phenylglycine-based inhibitors | Hepatitis C Virus (HCV) NS3 Protease | Inhibition of viral replication caymanchem.com |
| Substituted Phenylglycines | Metabotropic Glutamate Receptors (mGluRs) | Antagonism of receptor activity nih.govnih.govnih.gov |
| N-(4-substituted phenyl)glycines | Not specified | Anti-inflammatory activity nih.gov |
Investigation of Interactions with Biological Macromolecules (e.g., DNA, Proteins)
The interaction of N-phenylglycine derivatives with biological macromolecules is a key aspect of their mechanism of action. Recent studies have focused on their ability to disrupt protein-DNA interactions, a promising strategy in cancer therapy. For example, 4-substituted phenylpyrazolidinone derivatives, which contain a phenylglycine-like core, have been developed as potent inhibitors of the Ku70/80-DNA binding interaction. chemrxiv.orgchemrxiv.org The Ku heterodimer is essential for the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism in human cells. chemrxiv.org By blocking this interaction, these compounds can inhibit DNA repair and sensitize cancer cells to radiation and chemotherapy. chemrxiv.org
Phenylglycine-type amino acids are also found in a variety of peptide natural products, including glycopeptide antibiotics. nih.gov These complex molecules often exert their biological effects by binding to specific protein or peptide targets. nih.gov The phenylglycine residues within these natural products are crucial for their conformational stability and target recognition. nih.gov
Influence of Substituent Effects on In Vitro Biological Activity Profiles
The biological activity of N-phenylglycine derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. This is a central theme in the medicinal chemistry of these compounds.
For instance, in the development of anticonvulsant phenylglycinamide derivatives, the introduction of electron-withdrawing substituents on the phenylpiperazine moiety was found to be favorable for their antiseizure effect. nih.gov This suggests that the electronic properties of the substituents play a critical role in the interaction of these compounds with their biological targets, which in this case include TRPV1, sodium, and calcium channels. nih.gov
Similarly, in the context of anti-inflammatory N-(4-substituted phenyl)glycine derivatives, modifications at the para position of the phenyl ring led to compounds with varying degrees of activity. nih.gov The study demonstrated that chalcone (B49325) analogs and their cyclized heterocyclic derivatives exhibited significantly higher anti-inflammatory activity compared to thiosemicarbazone derivatives. nih.gov
The following table summarizes the influence of substituent effects on the biological activity of N-phenylglycine derivatives:
| Derivative Class | Substituent Modification | Impact on Biological Activity |
| Phenylglycinamide derivatives | Electron-withdrawing groups on phenylpiperazine | Enhanced anticonvulsant activity nih.gov |
| N-(4-substituted phenyl)glycines | Chalcone and cyclized heterocycles | Increased anti-inflammatory activity nih.gov |
| 4-Phosphonophenylglycines | Ring and alpha-substitutions | Varied antagonist activity at mGlu receptors nih.gov |
Development of Research Probes and Tools in Chemical Biology
N-phenylglycine derivatives have proven to be valuable as research probes and tools in chemical biology. Their ability to selectively interact with specific biological targets makes them ideal for studying complex biological processes. For example, selective antagonists of metabotropic glutamate receptors derived from phenylglycine have been instrumental in elucidating the physiological roles of these receptors in the central nervous system. nih.govnih.gov
In a related approach, the genetic incorporation of meta-substituted phenylalanine derivatives, which are structurally similar to phenylglycines, into proteins has been achieved. nih.gov These unnatural amino acids can be equipped with bioorthogonal functional groups such as alkynes, azides, or ketones. nih.gov Once incorporated into a protein, these functional groups can be selectively labeled with fluorescent probes or other tags, enabling detailed studies of protein function, localization, and interactions. nih.gov This powerful technique opens up new avenues for understanding protein biology in living cells. nih.gov
Green Chemistry and Sustainable Synthesis Development
The principles of green chemistry are increasingly being applied to the synthesis of N-phenylglycine derivatives to reduce the environmental impact of chemical processes. A green synthesis of N-substituted glycine derivatives has been reported, utilizing water as a solvent and employing a simple, one-pot procedure. acs.org This method involves the reaction of an alkyl amine with chloroacetic acid in an aqueous medium, offering a more environmentally friendly alternative to traditional synthetic routes that often rely on volatile organic solvents. acs.org
Q & A
Q. Optimization Tips :
- Use a 3:1 molar ratio of alcohol to acid to maximize yield in equilibrium-limited reactions .
- Monitor reaction progress via TLC or HPLC, particularly when using coupling agents like DIC to avoid side reactions.
What spectroscopic techniques are recommended for characterizing this compound?
Basic Research Question
Characterization involves a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm for the ester group) and aromatic protons from the phenyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) to verify molecular ion peaks (e.g., expected m/z for ) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (C=O stretch) and 1250–1050 cm (C-O ester stretch) .
Advanced Tip : For chiral purity analysis, employ chiral HPLC or circular dichroism (CD) if the compound exhibits stereoisomerism.
How does the structure of N-Phenylglycine esters influence their catalytic activity in chemoselective reactions?
Advanced Research Question
The ester’s steric and electronic properties significantly impact reactivity:
- Steric Effects : Bulky ester groups (e.g., isopentyl vs. ethyl) can hinder access to catalytic sites, as seen in carbene transferase-mediated N-H insertions, where tert-butyl esters show lower yields (59.6%) compared to ethyl (90.8%) due to steric hindrance .
- Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance electrophilicity, facilitating nucleophilic attacks in reactions like iodine-mediated cyclization with quinones to form isoindole-diones .
Methodological Insight : Computational modeling (e.g., DFT calculations) can predict substituent effects on reaction pathways, guiding rational design of derivatives.
What methodologies are employed to analyze the diastereoselectivity in reactions involving this compound?
Advanced Research Question
Diastereoselectivity is assessed using:
- Chiral Chromatography : Chiral stationary phases (e.g., Chiralpak® columns) resolve enantiomers or diastereomers, with retention times correlated to configuration .
- NMR-Based Methods : NOESY or H-H coupling constants to determine spatial arrangement of substituents .
- X-ray Crystallography : Absolute configuration determination for crystalline derivatives, as applied in γ-secretase inhibitor studies involving phenylglycine esters .
Case Study : In zinc-mediated cinnamylation of α-amino esters, diastereoselectivity (>99:1) was confirmed via H NMR integration of diastereomeric peaks .
How can enzyme-catalyzed reactions be utilized in the functionalization of this compound?
Advanced Research Question
Enzymatic strategies enable regioselective modifications:
- Carbene Transferases : Engineered enzymes (e.g., de novo carbene transferases) catalyze N-H insertions with >99.9% chemoselectivity, even in the presence of unprotected hydroxyl groups, as demonstrated for ethyl and benzyl glycinate analogs .
- Hydrolases : Lipases or esterases can hydrolyze specific ester bonds under mild conditions, enabling selective deprotection or transesterification .
Q. Experimental Design :
- Optimize enzyme:substrate ratios (e.g., 1:3 for carbene transferases) and monitor yields via UV-Vis spectroscopy using external calibration curves based on N-phenylglycine ethyl ester standards .
Tables for Key Data
Table 1: Comparative Yields in Carbene Transferase Reactions
| Ester Group | Product Yield (%) | N- vs. O-Insertion Selectivity (%) |
|---|---|---|
| Ethyl | 90.78 | >99.9 |
| tert-Butyl | 59.61 | >99.9 |
| Benzyl | 75.26 | >99.9 |
Table 2: Activity of Glycine Esters in Glycolysis Protection
| Compound | Protection Activity |
|---|---|
| Leucine ethyl ester | Active |
| N-Phenylglycine ethyl ester | Highly Active |
| Glycine ethyl ester | Highly Active |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
